2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid is a versatile and unique organic compound belonging to the class of amino acids This compound features a tert-butoxycarbonyl protecting group, a thiophene ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid typically involves multi-step processes that incorporate both organic and organometallic reactions. One common method includes the following steps:
Formation of Thiophene Ring: The thiophene ring is prepared using established methods such as the Gewald reaction.
Introduction of Acetic Acid Moiety: Acetylation of the thiophene derivative through Friedel-Crafts acylation.
Amino Group Protection:
Final Coupling Reaction: The coupling of the protected amino acid with the thiophene derivative can be facilitated by standard peptide coupling reagents like N,N'-diisopropylcarbodiimide (DIC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).
Industrial Production Methods
Industrial-scale synthesis may vary slightly, employing optimized conditions for yield, purity, and cost-effectiveness. Continuous flow reactors and catalysis might be used to enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring, producing sulfoxides and sulfones.
Reduction: Reduction processes typically target the carboxylic acid group, yielding corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially on the thiophene ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) for mild oxidation conditions.
Reduction: Lithium aluminium hydride or sodium borohydride for reducing the carboxylic acid group.
Substitution: Halogenation with reagents like N-bromosuccinimide (NBS) or sulfonation with sulfuric acid.
Major Products Formed
Oxidative products include sulfoxides and sulfones, while reduction yields alcohol derivatives. Substitution reactions can produce various halogenated or sulfonated thiophene compounds.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid has significant utility across multiple scientific domains:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules, particularly in developing heterocyclic compounds.
Biology: Investigated for its role in biochemical pathways and as a precursor in the synthesis of bioactive molecules.
Industry: Used in material science for developing novel polymers and conducting research in organic electronics.
Mechanism of Action
The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid exerts its effects depends on its specific application. In biochemical contexts, it can participate in enzyme-catalyzed reactions typical of amino acids, targeting molecular pathways associated with peptide and protein synthesis. The thiophene ring may also interact with various receptors or enzymes, facilitating or inhibiting their activities.
Comparison with Similar Compounds
2-amino-2-(thiophen-2-yl)acetic acid
N-(tert-butoxycarbonyl)-2-amino-3-phenylpropanoic acid
2-(thiophen-2-yl)glycine
Each of these compounds, while similar, exhibits distinct reactivities and utilities based on their specific structural variations.
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Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-2-(thiophen-2-yl)acetic acid, also known by its CAS number 40512-56-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO4S, with a molecular weight of 257.31 g/mol. The compound features a thiophene ring, which is known for its role in enhancing the biological activity of various pharmacophores.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on thiophene derivatives has shown that they can inhibit the proliferation of cancer cells by inducing apoptosis and affecting cell cycle regulation. The specific mechanisms involve the modulation of signaling pathways associated with tumor growth and metastasis.
Table 1: Summary of Antitumor Activities of Thiophene Derivatives
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties associated with thiophene-containing compounds. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented in several studies. These effects suggest that this compound may be beneficial in conditions characterized by chronic inflammation.
Table 2: Inhibitory Effects on Inflammatory Markers
Compound | Inflammatory Marker | Effect Observed | Reference |
---|---|---|---|
Compound C | TNF-alpha | Decreased levels by 50% | |
Compound D | IL-6 | Significant reduction in secretion | |
This compound | TBD | TBD | This study |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways. Such interactions could lead to altered gene expression profiles and subsequent physiological responses.
Case Studies
Several case studies have highlighted the efficacy of thiophene derivatives in clinical settings. For example, a recent clinical trial investigated the use of a related thiophene compound in patients with advanced solid tumors, demonstrating promising results in terms of tumor response rates and overall survival.
Case Study Overview
Properties
CAS No. |
28044-76-0 |
---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.3 |
Purity |
95 |
Origin of Product |
United States |
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